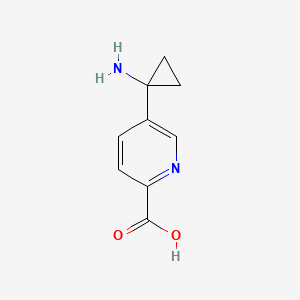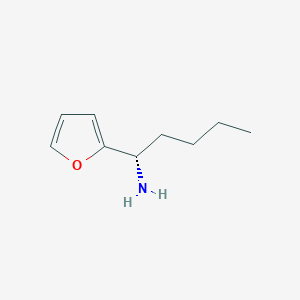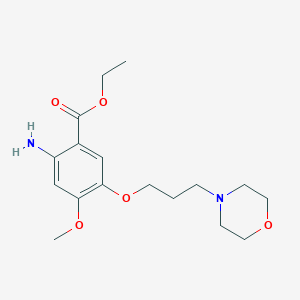
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate is a complex organic compound with the molecular formula C17H26N2O5 and a molecular weight of 338.399 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a methoxy group, and a morpholin-4-ylpropoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-amino-4-methoxybenzoic acid.
Esterification: The carboxylic acid group of 2-amino-4-methoxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-amino-4-methoxybenzoate.
Substitution Reaction: The ethyl 2-amino-4-methoxybenzoate undergoes a nucleophilic substitution reaction with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amino derivative.
Applications De Recherche Scientifique
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate involves its interaction with specific molecular targets and pathways. The amino and morpholin-4-ylpropoxy groups are believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. These interactions can lead to various physiological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-methoxybenzoate: Lacks the morpholin-4-ylpropoxy group, resulting in different chemical and biological properties.
2-Amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoic acid: The carboxylic acid group instead of the ethyl ester group affects its reactivity and solubility.
Morpholine derivatives: Compounds with similar morpholine groups but different substituents on the benzoate core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H26N2O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate |
InChI |
InChI=1S/C17H26N2O5/c1-3-23-17(20)13-11-16(15(21-2)12-14(13)18)24-8-4-5-19-6-9-22-10-7-19/h11-12H,3-10,18H2,1-2H3 |
Clé InChI |
KYFRIPFMJLWDDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1N)OC)OCCCN2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)

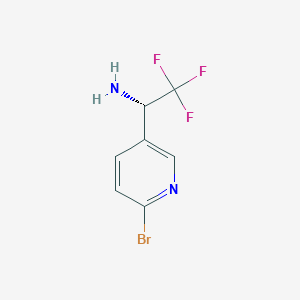

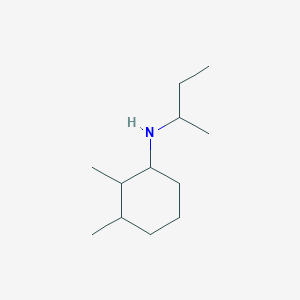

![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)

![Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B15232842.png)

![6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15232847.png)
